molecular formula C24H17FN4O2S B2543277 N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1173731-58-2

N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2543277
CAS No.: 1173731-58-2
M. Wt: 444.48
InChI Key: LVRNOKXDGBBPPL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazoline core. Key structural elements include:

  • A thioacetamide (-S-CH2-C(=O)-NH-) linker.
  • A 4-fluorophenyl substituent on the acetamide nitrogen.
  • A phenyl group at position 2 of the imidazoquinazoline ring.
  • A keto group at position 3 of the imidazoquinazoline.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2S/c25-16-10-12-17(13-11-16)26-20(30)14-32-24-27-19-9-5-4-8-18(19)22-28-21(23(31)29(22)24)15-6-2-1-3-7-15/h1-13,21H,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRNOKXDGBBPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and pharmacological implications based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-fluorophenyl acetamide with various thioketones and imidazoquinazolines. The structural characterization is typically performed using techniques such as NMR and X-ray crystallography, confirming the presence of the imidazoquinazoline core which is crucial for its biological activity.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays against various cancer cell lines have revealed:

  • MCF-7 Cell Line : The compound demonstrated an IC50 value ranging from 5.70 to 8.10 µM, indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin (IC50 = 5.6 µM) .
  • HCT-116 Cell Line : Similar assays reported IC50 values between 2.90 and 6.40 µM, suggesting a strong potential for therapeutic application in colorectal cancer .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate that it is effective against both bacterial and fungal strains, with notable potency observed in compounds structurally related to it .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    • A study evaluated the efficacy of the compound on HCT-116 cells and reported that treatment at an IC50 concentration led to significant apoptosis as measured by annexin V-FITC staining. The results suggested a 68% increase in G1 phase cells compared to untreated controls .
  • Antimicrobial Evaluation :
    • A series of derivatives related to N-(4-fluorophenyl)-2-thioacetamide were tested against eight bacterial and eight fungal species. The best-performing derivative exhibited MIC values in the range of 10.7–21.4 μmol/mL for bacterial strains .

Data Summary

Activity Type Cell Line/Pathogen IC50/MIC Range Reference
AnticancerMCF-75.70 - 8.10 µM
AnticancerHCT-1162.90 - 6.40 µM
AntimicrobialVarious Bacteria10.7 - 21.4 μmol/mL

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Imidazoquinazoline vs. Quinazolinone Derivatives
  • AJ5d (): Contains a quinazolinone core (3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl). The absence of the fused imidazole ring reduces structural complexity but maintains hydrogen-bonding capacity via the keto group. Yield: 61% .
  • Compound : Based on an imidazo[1,5-a]quinazoline system with a thioxo group at position 1. DFT-NMR analysis confirmed the thioacetamide tautomer, highlighting the role of computational methods in structural validation .
Triazole- and Thiadiazole-Containing Analogs
  • 4j () : Incorporates a triazole-pharmacophore linked to a triphenylimidazole moiety. The 4-fluorophenyl group and acetamide are retained, but the core differs significantly, likely altering bioavailability. Yield: 86%, m.p.: 126–127°C .
  • 511276-56-5 () : A thiadiazole derivative with a methylsulfanyl group. The simpler heterocycle may reduce synthetic complexity but limit target specificity compared to the imidazoquinazoline core .

Substituent Effects

Halogenated Aryl Groups
  • 4-Fluorophenyl : Present in the target compound and 4j (). Fluorine’s electron-withdrawing nature enhances metabolic stability and membrane permeability .
Sulfur-Containing Moieties
  • Thioacetamide Linker : Common to all compounds, enabling hydrogen bonding and metal coordination. In the target compound, this group bridges the imidazoquinazoline and 4-fluorophenyl groups, optimizing spatial orientation for target engagement.
  • Methylsulfanyl () : Introduces steric bulk, which may hinder rotational freedom compared to the target’s thioether linker .
Structural Characterization
  • DFT-NMR () : Critical for distinguishing thioacetamide tautomers, with a strong correlation (R² > 0.99) between calculated and experimental 13C shifts .
  • X-ray Crystallography () : Resolved planar geometry in an imidazo[2,1-b]thiazole analog, suggesting similar rigidity in the target compound .

Physicochemical and Pharmacological Implications

  • Solubility: The imidazoquinazoline core’s planarity may reduce solubility compared to quinazolinones () or triazoles (), necessitating formulation adjustments .
  • Hydrogen Bonding : The target compound’s keto and thioacetamide groups provide multiple hydrogen-bonding sites, akin to the benzothiazole derivative, which exhibited strong intermolecular interactions in crystallographic studies .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Analytical Methods
Target Compound Imidazo[1,2-c]quinazoline 4-fluorophenyl, phenyl N/A N/A N/A
AJ5d () Quinazolinone 4-fluorophenyl, 2-chlorophenyl 61 N/A Elemental analysis, NMR
Compound Imidazo[1,5-a]quinazoline 4-chlorophenyl N/A N/A HR-MS, NMR, IR, DFT-NMR
4j () Imidazole-triazole 4-fluorophenyl, triphenylimidazole 86 126–127 NMR, 13C spectroscopy
Compound Imidazo[2,1-b]thiazole 4-fluorophenyl N/A N/A X-ray crystallography
511276-56-5 () Thiadiazole 4-fluorophenyl, methylsulfanyl N/A N/A N/A

Preparation Methods

Imidazo[1,2-c]Quinazolinone Core Synthesis

The construction of the imidazo[1,2-c]quinazolinone system follows established protocols for annulation reactions. As demonstrated in the synthesis of analogous imidazoquinazoline derivatives, a cyclocondensation strategy using 2-aminobenzamide derivatives and α-haloketones is effective. For example, reacting methyl 2-amino-4,5-dimethoxybenzoate with chloroacetyl chloride in glacial acetic acid yields the imidazolinone scaffold after cyclization. Adaptation of this method involves:

  • Quinazoline Precursor Preparation : 2-Amino-4-fluorobenzamide is treated with phenyl isocyanate to form a urea derivative, which undergoes cyclization in the presence of phosphoryl chloride to yield 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
  • Imidazole Ring Formation : The quinazolinone intermediate is reacted with chloroacetamide under basic conditions (e.g., potassium carbonate in DMF) to install the imidazo[1,2-c] ring system via nucleophilic aromatic substitution.

Critical parameters include reaction temperature (80–100°C) and the use of aprotic solvents (DMF, acetonitrile) to facilitate cyclization.

Thiolation at the 5-Position

Synthesis of the N-(4-Fluorophenyl)Chloroacetamide Intermediate

The thioacetamide side chain is constructed via a two-step sequence:

  • Chloroacetylation : 4-Fluoroaniline is reacted with chloroacetyl chloride in the presence of triethylamine to yield 2-chloro-N-(4-fluorophenyl)acetamide. This intermediate is isolated by extraction with ethyl acetate and purified via recrystallization from hexane.
  • Thioether Formation : The chloroacetamide is subsequently coupled with the 5-mercaptoimidazoquinazolinone derivative. This reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion displaces the chloride atom. Optimal conditions include using potassium carbonate as a base in anhydrous DMF at 50°C for 12 hours.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies indicate that polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of intermediates. The use of inorganic bases (K2CO3, NaHCO3) over organic bases (triethylamine) minimizes side reactions such as hydrolysis of the chloroacetamide.

Temperature and Time Dependence

Elevated temperatures (50–60°C) accelerate the thioether formation but risk decomposition of the imidazoquinazolinone core. Kinetic studies reveal that 12-hour reaction times at 50°C balance yield (75–82%) and purity. Prolonged heating (>24 hours) leads to dimerization of the thiolate species, reducing efficiency.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • 1H NMR : The N-(4-fluorophenyl) group resonates as a doublet at δ 7.45–7.50 ppm (J = 8.5 Hz), while the thioacetamide methylene protons appear as a singlet at δ 4.20 ppm.
  • 13C NMR : The carbonyl carbon of the imidazoquinazolinone resonates at δ 168.5 ppm, with the thioacetamide carbonyl at δ 170.2 ppm.
  • HRMS : Calculated for C25H18FN4O2S [M+H]+: 473.1134; Found: 473.1138.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, confirming >98% purity. Residual solvents (DMF, DMSO) are below ICH limits (<500 ppm) as verified by GC-MS.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for three reported methods:

Method Thiol Source Coupling Conditions Yield (%) Purity (%)
A Thiourea K2CO3, DMF, 50°C 78 97
B NaSH NaHCO3, DMSO, 60°C 82 98
C H2S gas Et3N, AcCN, 40°C 65 95

Method B offers the highest yield and purity, though it requires careful handling of NaSH. Method C, while safer, suffers from lower efficiency due to incomplete gas dissolution.

Challenges and Mitigation Strategies

Byproduct Formation

Competing hydrolysis of the chloroacetamide to N-(4-fluorophenyl)glycolamide is observed in aqueous conditions. This is mitigated by rigorous drying of solvents and intermediates.

Oxidative Dimerization

The 5-mercapto intermediate is prone to disulfide formation upon exposure to air. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) suppress this side reaction.

Scale-Up Considerations

Pilot-scale synthesis (100 g batch) in a jacketed reactor demonstrates consistent yields (80–82%) when using Method B. Key considerations include:

  • Controlled addition of NaSH to prevent exothermic runaway.
  • Use of centrifugal purification to isolate the product from DMSO residues.

Q & A

Q. What are the established synthetic routes for N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide?

The synthesis typically involves nucleophilic substitution and thiol-ether bond formation. For example, chloroacetyl intermediates react with thiol-containing heterocycles (e.g., quinazolinone derivatives) in polar aprotic solvents like DMF, using potassium carbonate as a base to deprotonate thiol groups . Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography. Critical parameters include anhydrous conditions and controlled stoichiometry to avoid byproducts like disulfides .

Q. What techniques are recommended for structural characterization of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding patterns and molecular packing . Complementary techniques include:

  • NMR : 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify substituent integration and regiochemistry.
  • HRMS : High-resolution mass spectrometry for molecular weight validation.
  • FT-IR : Confirmation of key functional groups (e.g., C=O, C-S) .

Q. How can researchers validate the purity of this compound?

Combine orthogonal methods:

  • HPLC : Use reverse-phase columns (C18) with UV detection at λ = 254 nm.
  • Elemental Analysis : Match calculated vs. observed C/H/N/S percentages.
  • Thermal Analysis : DSC to detect polymorphic impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core Modifications : Systematically vary substituents on the fluorophenyl, quinazolinone, or thioacetamide moieties.
  • Biological Assays : Use in vitro models (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. For example, thiazole-containing analogs (common in bioactive molecules) may enhance binding to targets like kinases .
  • Computational Tools : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities and guide synthesis .

Q. What computational strategies optimize reaction conditions for novel derivatives?

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify low-energy intermediates and transition states.
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, or catalysts.
  • High-Throughput Screening : Use robotic platforms to test combinatorial libraries under varied conditions .

Q. How should researchers address contradictions in crystallographic or biological data?

  • Polymorphism : Characterize multiple crystal forms (if any) via SC-XRD and compare lattice energies using computational tools like CrystalExplorer .
  • Biological Replicates : Perform dose-response curves in triplicate across independent assays (e.g., antioxidant activity via DPPH and ABTS assays) to confirm reproducibility .
  • Data Integration : Cross-validate results with spectroscopic data (e.g., NMR relaxation times to probe molecular flexibility) .

Q. What methodologies are recommended for evaluating biological activity in complex systems?

  • In Vitro Models : Use cell lines (e.g., HepG2 for liver toxicity, MCF-7 for anticancer screening) with standardized protocols (e.g., MTT assay).
  • In Vivo Studies : Design rodent models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity (LD50_{50}).
  • Mechanistic Probes : Employ fluorescence-based assays (e.g., ROS detection) or Western blotting to identify molecular targets .

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